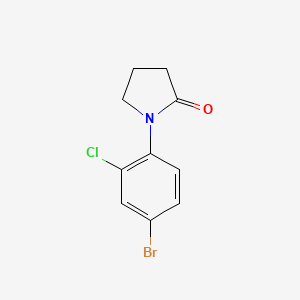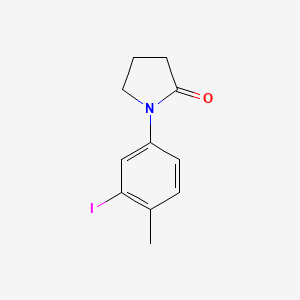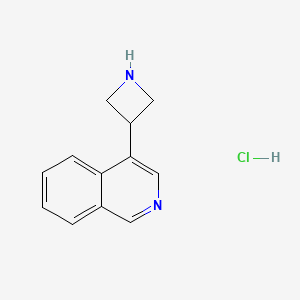![molecular formula C11H9F2NO3 B15337823 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone is a chemical compound known for its unique structural features and potential applications in various fields. It consists of a pyrrolidinone ring attached to a difluorobenzo[d][1,3]dioxole moiety, which imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone typically involves the introduction of a pyrrolidinone ring to a difluorinated benzodioxole system. One common method includes the reaction of 2,2-difluorobenzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act by modulating the activity of certain enzymes or receptors, thereby influencing biochemical pathways related to inflammation or neurological function . The presence of the difluorobenzo[d][1,3]dioxole moiety enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .
Comparaison Avec Des Composés Similaires
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Uniqueness: 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone stands out due to its unique combination of a pyrrolidinone ring and a difluorobenzo[d][1,3]dioxole moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H9F2NO3 |
|---|---|
Poids moléculaire |
241.19 g/mol |
Nom IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H9F2NO3/c12-11(13)16-8-4-3-7(6-9(8)17-11)14-5-1-2-10(14)15/h3-4,6H,1-2,5H2 |
Clé InChI |
ZSHYVKKILYGAKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=CC3=C(C=C2)OC(O3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


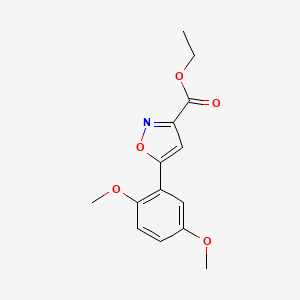

![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)

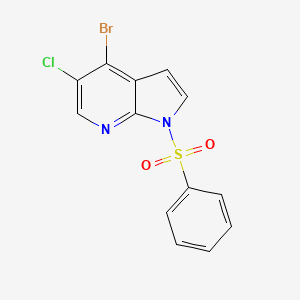
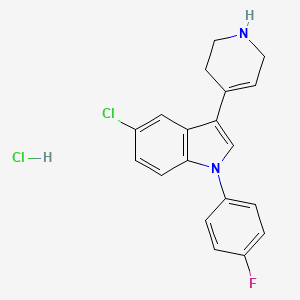
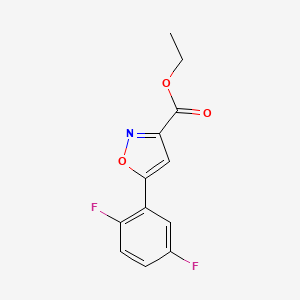
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)

